molecular formula C17H23IN4O4 B114327 Ro 51

Ro 51

Katalognummer: B114327
Molekulargewicht: 474.3 g/mol
InChI-Schlüssel: PAYROHWFGZADBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Ro 51 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv P2X3- und P2X2/3-Rezeptoren antagonisiert. Diese Rezeptoren sind an der Übertragung von Schmerzsignalen beteiligt. Durch die Hemmung dieser Rezeptoren reduziert this compound das Schmerzempfinden. Die molekularen Zielstrukturen von this compound sind die P2X3- und P2X2/3-Rezeptoren, und es arbeitet über Signalwege, die den Calciumionen-Einstrom in sensorischen Neuronen modulieren .

Ähnliche Verbindungen:

    A-317491: Ein weiterer P2X3- und P2X2/3-Rezeptor-Antagonist mit ähnlichen Eigenschaften.

    TNP-ATP: Ein nicht-selektiver P2X-Rezeptor-Antagonist, der auch P2X3- und P2X2/3-Rezeptoren hemmt.

Einzigartigkeit: this compound ist einzigartig in seiner hohen Potenz und Selektivität für P2X3- und P2X2/3-Rezeptoren mit IC50-Werten von 2 Nanomolar bzw. 5 Nanomolar. Diese hohe Selektivität macht es zu einem wertvollen Werkzeug in der Schmerzforschung und Medikamentenentwicklung .

Wirkmechanismus

Target of Action

Ro-51 primarily targets the P2X3 and P2X2/3 receptors . These receptors are part of the P2X family of ion channels, which are activated by ATP and play a crucial role in various physiological processes, including pain perception .

Mode of Action

Ro-51 acts as an antagonist for the P2X3 and P2X2/3 receptors . This means it binds to these receptors and blocks their activation, preventing the normal response to ATP. This action can lead to changes in cellular function, particularly in processes related to pain perception .

Biochemical Pathways

The P2X3 and P2X2/3 receptors are involved in several biochemical pathways, particularly those related to pain signaling. By blocking these receptors, Ro-51 can potentially disrupt these pathways and alter their downstream effects .

Pharmacokinetics

Ro-51 exhibits rapid clearance, short half-lives, and high protein binding in rats . These properties can impact the bioavailability of the compound, affecting how much of it reaches the target receptors and how long it stays in the body .

Result of Action

The primary result of Ro-51’s action is the inhibition of P2X3 and P2X2/3 receptor activation . This can lead to a reduction in pain signaling, making Ro-51 a potential candidate for pain management .

Action Environment

The action of Ro-51 can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect the efficacy and stability of Ro-51 .

Biochemische Analyse

Biochemical Properties

Ro 51 interacts with P2X3 and P2X2/3 receptors, exhibiting no antagonistic activity at other P2X receptor family members at concentrations up to 10 µM . The nature of these interactions involves the inhibition of these receptors, which are a family of ion channels gated by ATP.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been observed that this compound suffers rapid clearance, short half-lives, and high protein binding in rat . This suggests that the compound’s stability and degradation may influence its long-term effects on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ro 51 is synthesized through a series of chemical reactions involving diaminopyrimidines. The synthesis involves the reaction of 4-amino-5-iodo-2-methoxyphenol with 2,4-dichloropyrimidine under specific conditions to yield the desired compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a lyophilized form to maintain its stability and biological activity .

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

    A-317491: Another P2X3 and P2X2/3 receptor antagonist with similar properties.

    TNP-ATP: A non-selective P2X receptor antagonist that also inhibits P2X3 and P2X2/3 receptors.

Uniqueness: Ro 51 is unique in its high potency and selectivity for P2X3 and P2X2/3 receptors, with IC50 values of 2 nanomolar and 5 nanomolar, respectively. This high selectivity makes it a valuable tool in pain research and drug development .

Eigenschaften

IUPAC Name

2-[[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]amino]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23IN4O4/c1-9(2)11-4-14(25-3)12(18)5-13(11)26-15-6-20-17(22-16(15)19)21-10(7-23)8-24/h4-6,9-10,23-24H,7-8H2,1-3H3,(H3,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYROHWFGZADBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(CO)CO)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 51
Reactant of Route 2
Ro 51
Reactant of Route 3
Ro 51
Reactant of Route 4
Reactant of Route 4
Ro 51
Reactant of Route 5
Ro 51
Reactant of Route 6
Ro 51
Customer
Q & A

Q1: What is the primary mechanism of action of Ro 51?

A: this compound acts as a dual antagonist of P2X(3) and P2X(2/3) receptors. While the exact mechanism is not detailed in the provided research papers, P2X receptors are ligand-gated ion channels, and antagonists typically block the binding site of the natural ligand, preventing channel opening and downstream signaling. []

Q2: Could you elaborate on the significance of targeting P2X(3) and P2X(2/3) receptors in pain management?

A: P2X(3) and P2X(2/3) receptors are implicated in pain signaling pathways. P2X(3) receptors are primarily found on sensory neurons and are involved in chronic pain states. P2X(2/3) receptors contribute to both acute and chronic pain. [] By blocking these receptors, this compound is hypothesized to disrupt pain signaling and potentially offer therapeutic benefits.

Q3: Has this compound been investigated in any preclinical or clinical studies for pain treatment?

A: While the provided research highlights this compound as a promising compound for pain management, [] specific details on preclinical or clinical trials are not available within these documents. Further research is necessary to explore its therapeutic potential and safety profile.

A: The research mentions that this compound is part of a series of novel diaminopyrimidines. [] Investigating the structure-activity relationship (SAR) within this series could provide insights into the key structural features influencing its potency and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.